4-Androsten-17A-OL-3-one-2,2,4,6,6-D5

Übersicht

Beschreibung

4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 is a useful research compound. Its molecular formula is C19H28O2 and its molecular weight is 293.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 is a synthetic derivative of the naturally occurring steroid hormone testosterone. This compound has garnered interest due to its potential biological activities and implications in various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

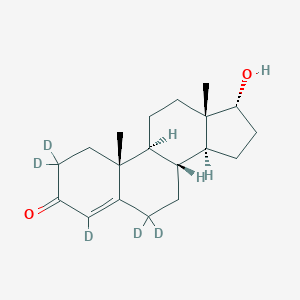

This compound is characterized by its unique molecular structure. It is a deuterated form of 4-androstenedione, which allows for the tracing of metabolic pathways in biological systems. The presence of deuterium (D) at specific positions (2, 2, 4, 6, and 6) alters the compound's metabolic stability and biological activity compared to its non-deuterated counterparts.

Biological Activity

1. Androgenic Activity:

The primary biological activity of this compound relates to its role as an androgen. Research indicates that this compound binds to androgen receptors (AR) with varying affinities depending on the cellular context. Studies have shown that it can stimulate androgen-dependent gene expression in target tissues such as muscle and bone.

| Compound | Binding Affinity (Kd) | Biological Activity |

|---|---|---|

| This compound | 0.978 nM | Moderate androgenic activity |

| Testosterone | 0.685 nM | High androgenic activity |

2. Metabolic Pathways:

The metabolism of this compound involves conversion to various metabolites that may exhibit different biological activities. For instance:

- Conversion to dihydrotestosterone (DHT), a more potent androgen.

- Formation of estradiol through aromatization.

3. Neuroprotective Effects:

Emerging evidence suggests that this compound may have neuroprotective properties. In animal models of epilepsy, compounds related to testosterone have been shown to exert anticonvulsant effects. For example:

"5α-androstan-3α-ol has been found to protect against seizures" .

Case Studies

Case Study 1: Testosterone Supplementation

In a clinical trial examining testosterone supplementation's effects on muscle mass and strength in older men:

- Participants receiving 400 mg/day of testosterone showed significant increases in lean body mass without adverse effects on liver or renal function .

Case Study 2: Epileptic Models

In another study investigating the anticonvulsant properties of steroid metabolites:

- It was found that intraperitoneal administration of related steroids protected mice from seizures in a dose-dependent manner .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of deuterated steroids like this compound. Key findings include:

- Enhanced Stability: Deuteration increases metabolic stability compared to non-deuterated steroids.

- Altered Pharmacodynamics: Changes in receptor binding kinetics may lead to modified therapeutic profiles.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Metabolic Pathway Studies

4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 is primarily utilized in the investigation of steroid metabolism. Its deuterated nature allows researchers to trace metabolic pathways with enhanced precision using techniques such as mass spectrometry. The incorporation of deuterium helps in distinguishing the compound from endogenous steroids during analysis .

Enzyme Activity Assays

This compound serves as a substrate in enzyme assays to study the activity of steroidogenic enzymes. By using this compound in vitro, researchers can evaluate the kinetics and mechanisms of enzymes involved in steroid biosynthesis and metabolism .

Pharmacological Applications

Hormonal Studies

Due to its structural similarity to natural androgens, this compound is used to investigate androgen receptor interactions and signaling pathways. It aids in understanding how variations in steroid structure influence receptor binding and biological activity .

Therapeutic Research

Research involving this compound contributes to the development of new therapeutic agents targeting hormonal disorders. Its role in modulating androgen levels makes it a candidate for studying treatments related to conditions such as hypogonadism or androgen deficiency .

Analytical Chemistry

Reference Standard

The compound is employed as a reference standard in analytical chemistry for the development and validation of methods aimed at quantifying steroids in biological samples. Its unique isotopic signature enhances the accuracy of quantification techniques like LC-MS/MS (Liquid Chromatography coupled with Tandem Mass Spectrometry) .

Case Study 1: Metabolism of Deuterated Steroids

A study examined the metabolic fate of this compound in human liver microsomes. The results indicated that deuteration significantly altered the metabolic profile compared to non-deuterated analogs. This finding underscores the utility of deuterated compounds in elucidating metabolic pathways without interference from endogenous substances.

Case Study 2: Androgen Receptor Modulation

In a pharmacological study focusing on androgen receptor modulation, researchers utilized this compound to assess its binding affinity relative to testosterone. The results demonstrated that while it binds effectively to the androgen receptor, its efficacy varied based on structural modifications made during synthesis.

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i3D2,7D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGGOZAMZWBJJ-PPXDMADMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.